molecular formula C12H18BNO2 B12950100 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine

Cat. No.: B12950100
M. Wt: 219.09 g/mol
InChI Key: LMWHRKXZWLDVMZ-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine typically involves the reaction of a boronic acid derivative with a pyridine compound. One common method is the reaction of phenylboronic acid neopentyl glycol ester with 2,3-dimethylpyridine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions, where the dioxaborinane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron hydrides. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane group can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it valuable in various applications, distinguishing it from other boronic acid derivatives.

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,3-dimethylpyridine

InChI

InChI=1S/C12H18BNO2/c1-9-5-11(6-14-10(9)2)13-15-7-12(3,4)8-16-13/h5-6H,7-8H2,1-4H3

InChI Key

LMWHRKXZWLDVMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C

Origin of Product

United States

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